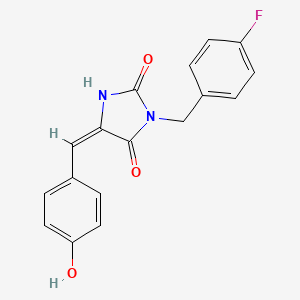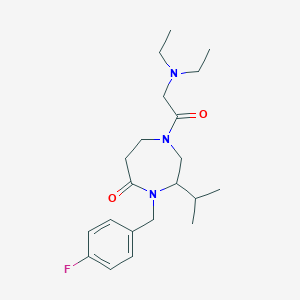
2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide, also known as DFP-10825, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide-based molecule that has shown potential as a therapeutic agent in various diseases. In
作用机制
The mechanism of action of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins that play a crucial role in disease progression. For example, 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer metastasis and inflammation. By inhibiting MMP activity, 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can potentially slow down disease progression.
Biochemical and Physiological Effects:
2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can inhibit the growth of various cancer cell lines and reduce inflammation. In vivo studies have shown that 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can reduce tumor growth and metastasis in animal models. 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to have antibacterial activity against certain strains of bacteria.
实验室实验的优点和局限性
One of the main advantages of using 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its high purity level. This allows for accurate and reproducible results. However, one limitation of using 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide is its relatively high cost compared to other compounds. Additionally, 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide may not be suitable for all types of experiments, as its mechanism of action is specific to certain enzymes and proteins.
未来方向
There are several future directions for the study of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide-based therapies for the treatment of cancer and inflammation. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide in animal models and humans. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide and its potential side effects.
In conclusion, 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide-based molecule that has shown potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of specific enzymes and proteins, making it a promising candidate for the treatment of cancer, inflammation, and bacterial infections. While there are advantages and limitations to using 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments, there are several future directions for its study that could lead to the development of new therapies.
合成方法
The synthesis of 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of 2,5-difluorobenzene with N-(3-pyridinylmethyl)amine in the presence of a sulfonamide reagent. The reaction yields 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide as a white crystalline solid with a high purity level.
科学研究应用
2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antibacterial properties. 2,5-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and proteins, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S/c13-10-3-4-11(14)12(6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZQAIGGAIYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-4-{[methyl(5-quinolinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5397932.png)
![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5397959.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)

![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5397990.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5398015.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5398020.png)
![5-ethyl-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398025.png)